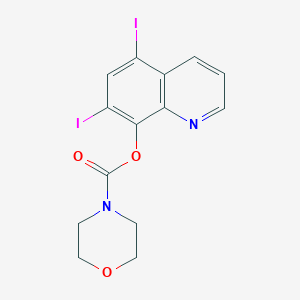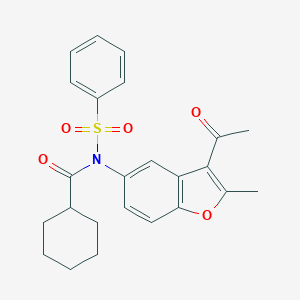![molecular formula C14H12N4O B375202 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375202.png)
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring, a dihydropyridine ring, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions. One common method involves the reaction of acetylacetone with cyanoacetohydrazide in ethanol containing piperidine at reflux temperature. The resulting product is then treated with ammonium isothiocyanate and heated at reflux temperature to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents such as 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition disrupts the DNA replication process, leading to the death of bacterial cells . Additionally, its structure allows it to interact with various biological pathways, making it a versatile compound for research.
類似化合物との比較
Similar Compounds
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure but contains a thioxo group instead of an oxo group.
1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has an amino group instead of the pyridin-3-ylmethylene group.
Uniqueness
The uniqueness of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit DNA gyrase and its potential antimicrobial activity make it a valuable compound for further research and development.
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27g/mol |
IUPAC名 |
4,6-dimethyl-2-oxo-1-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N4O/c1-10-6-11(2)18(14(19)13(10)7-15)17-9-12-4-3-5-16-8-12/h3-6,8-9H,1-2H3/b17-9+ |
InChIキー |
HFVNZNLORBPFLH-RQZCQDPDSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C |
異性体SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CN=CC=C2)C#N)C |
正規SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-methyl-2-[4-(4-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate](/img/structure/B375119.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375121.png)
![Methyl 5-bromo-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B375122.png)
![Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B375125.png)
![2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B375126.png)
![dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B375127.png)

![5-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375129.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375132.png)
![5-Chloro-2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375135.png)

![N-{4-[(1-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B375141.png)

